Stereoselective Synthesis: 18:1 Trans: Cis Ratio Achieved via Optimized Alkylation
The alkylation of N-benzyl-L-pyroglutamic acid with 3-bromocyclohexene at −10°C yields trans-4-cyclohexyl-L-proline with a trans:cis diastereomeric ratio of 18:1, as determined by HPLC analysis. This high stereoselectivity contrasts with alkylation of the corresponding ester, which produces unwanted C(2)-alkylated side products [1]. The subsequent hydrogenolysis and reduction steps afford the final product with 93% enantiomeric excess (e.e.) [1].
| Evidence Dimension | Diastereoselectivity (trans:cis ratio) |
|---|---|
| Target Compound Data | 18:1 trans:cis ratio |
| Comparator Or Baseline | Esterified substrate: C(2)-alkylated side product |
| Quantified Difference | 18:1 selectivity for trans over cis |
| Conditions | Alkylation of N-benzyl-L-pyroglutamic acid with 3-bromocyclohexene, LiHMDS, −10°C |
Why This Matters
High trans:cis ratio ensures procurement of the desired stereoisomer with minimal purification burden, critical for downstream pharmaceutical synthesis yield and purity.
- [1] Chen, X., Du, D. M., Hua, W. T. A convenient method for synthesis of trans-4-cyclohexyl-L-proline. Tetrahedron: Asymmetry 2002, 13 (1), 43–46. View Source
